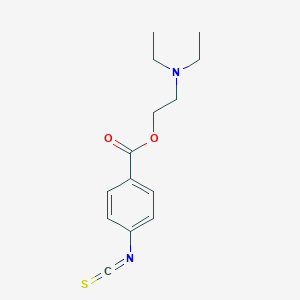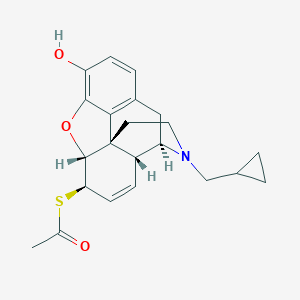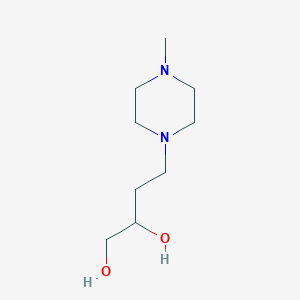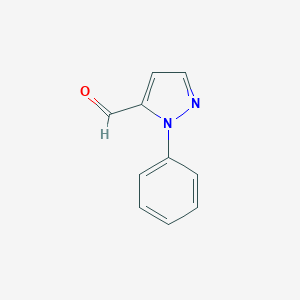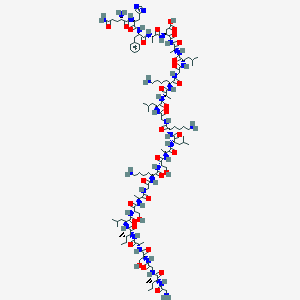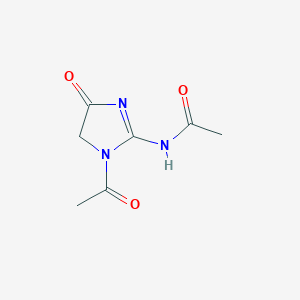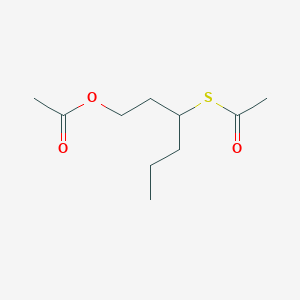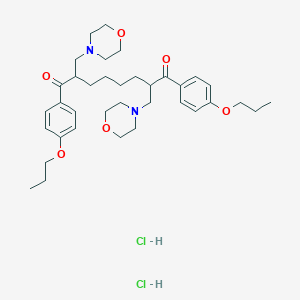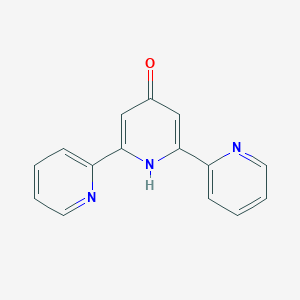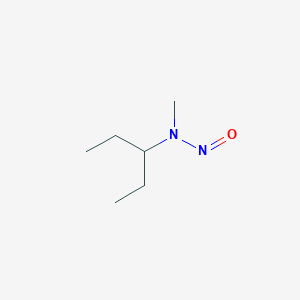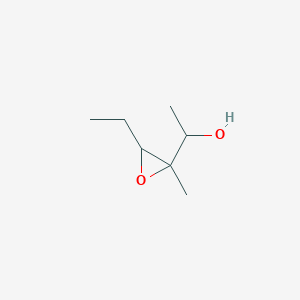
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol, also known as Ethyl vinyl carbinol (EVC), is a chemical compound that has been widely used in scientific research due to its unique properties. EVC is a colorless liquid that is soluble in water and organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
Mechanism Of Action
The mechanism of action of EVC is not fully understood. However, it is believed that EVC may act as a reactive intermediate in various chemical reactions. EVC has been shown to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
EVC has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. EVC has also been shown to have antioxidant properties and may protect against oxidative stress. In addition, EVC has been shown to have anti-inflammatory properties and may reduce inflammation.
Advantages And Limitations For Lab Experiments
EVC has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and intermediate in organic synthesis. EVC is also readily available and inexpensive. However, EVC has some limitations for use in lab experiments. It is a highly reactive compound and may react with other compounds in the lab. EVC is also a flammable liquid and must be handled with care.
Future Directions
There are several future directions for research on EVC. One possible direction is the development of new synthetic methods for EVC. Another direction is the investigation of the mechanism of action of EVC. Further research is also needed to determine the full range of biochemical and physiological effects of EVC. Additionally, EVC may have potential applications in the development of new pharmaceuticals and natural products.
Synthesis Methods
EVC can be synthesized by the reaction of ethylene oxide and acetaldehyde in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under mild conditions, and the yield of EVC is high. The purity of the product can be increased by distillation or recrystallization.
Scientific Research Applications
EVC has been used in various scientific research applications due to its unique properties. It has been used as a solvent, reagent, and intermediate in organic synthesis. EVC has also been used as a chiral auxiliary in asymmetric synthesis. In addition, EVC has been used in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
135185-96-5 |
|---|---|
Product Name |
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol |
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(3-ethyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3 |
InChI Key |
GKWAXOQNCCENFQ-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)(C)C(C)O |
Canonical SMILES |
CCC1C(O1)(C)C(C)O |
synonyms |
Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



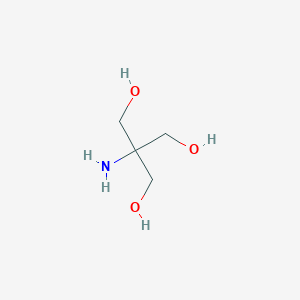
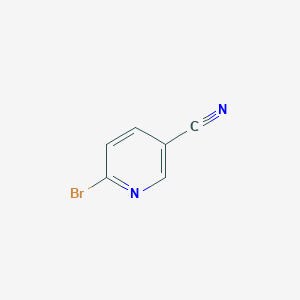

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
